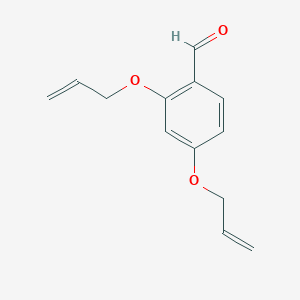

2,4-Bis(allyloxy)benzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-bis(prop-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACDJVALBBJGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409238 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96601-10-4 | |

| Record name | 2,4-BIS(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Selective Reactions of Allyloxy Groups:while Direct, Selective Modification of One Allyloxy Group over the Other in 2,4 Bis Allyloxy Benzaldehyde is Less Documented, the Inherent Reactivity of Allyl Aryl Ethers Points to Potential Selective Pathways. the Claisen Rearrangement is a Classic Thermal or Acid Catalyzed Reaction of Allyl Aryl Ethers That Results in the Migration of the Allyl Group from the Oxygen to a Carbon Atom of the Aromatic Ring. It is Conceivable That Under Controlled Thermal Conditions, a Selective Rearrangement Could Be Induced, Likely Involving the More Sterically Accessible C 4 Allyloxy Group First. Furthermore, Palladium Catalyzed Reactions Are Known to Selectively Cleave Allyl Ethers, Suggesting a Potential Route for Selective Deprotection Under Mild Hydrostannolysis Conditions with Reagents Like Tributyltin Hydride.acs.org

This ability to direct reactivity towards a specific site based on the chosen reagents and conditions underscores the utility of 2,4-bis(allyloxy)benzaldehyde as a versatile intermediate in organic synthesis. thieme-connect.de

Derivatives and Functionalized Analogs of 2,4 Bis Allyloxy Benzaldehyde

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are significant precursors in flavonoid biosynthesis and are often synthesized via the Claisen-Schmidt condensation. researchgate.netjetir.org This reaction involves the base-catalyzed condensation of a benzaldehyde (B42025) derivative with an acetophenone (B1666503) or another suitable ketone. researchgate.netnih.gov

In a specific application, 2,4-bis(allyloxy)benzaldehyde is used to synthesize bis-chalcone derivatives. For instance, it can be reacted with a cyclic ketone like 1-benzylpiperidin-4-one in the presence of a strong base such as potassium hydroxide (B78521) (KOH) in an ethanol (B145695) solvent. rsc.org The reaction involves the condensation of two moles of this compound with one mole of the ketone, leading to the formation of a symmetrical bis-chalcone. rsc.org The product, 1-benzyl-3,5-bis((E)-2,4-bis(allyloxy)benzylidene)piperidin-4-one, precipitates from the reaction mixture and can be purified by filtration and chromatography. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | 1-Benzylpiperidin-4-one | 40% aq. KOH / Ethanol | 1-benzyl-3,5-bis((E)-2,4-bis(allyloxy)benzylidene)piperidin-4-one | Claisen-Schmidt Condensation |

Development of Polymerization Initiators (e.g., Atom Transfer Radical Polymerization Initiators)

The functional groups on this compound serve as handles for designing specialized polymerization initiators, particularly for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). While direct use of the compound as an initiator is uncommon, it can be chemically modified to create molecules capable of initiating polymerization.

For example, initiators containing both aldehyde and allyloxy functionalities have been synthesized from precursors like 4,4′-bis(4-hydroxyphenyl) pentanoic acid. researchgate.netresearchgate.net These initiators are then used for techniques such as Ring-Opening Polymerization (ROP) of ε-caprolactone and ATRP of methyl methacrylate. researchgate.netncl.res.in The general strategy involves converting a hydroxyl group on a related phenolic structure into an ATRP-initiating site, typically an α-halo ester, while retaining the desired aldehyde and allyl groups for post-polymerization modification. researchgate.net This creates polymers with specific functionalities at the alpha (starting) end of the chain. researchgate.netresearchgate.net

Preparation of Functionalized Macromonomers and Polymers

Macromonomers are polymers or oligomers with a polymerizable end group, which can be copolymerized to form graft copolymers. researchgate.net The functional groups of this compound and its analogs are instrumental in synthesizing such macromonomers.

One approach involves using a functionalized initiator for ATRP or ROP, which introduces an aldehyde and/or allyloxy group at one end of the polymer chain. researchgate.netacs.org For instance, an initiator bearing these groups can be used to polymerize monomers like styrene (B11656) or methyl methacrylate, resulting in well-defined macromonomers. researchgate.net

Alternatively, functional benzaldehydes can act as terminating agents in certain polymerization reactions. In the group transfer polymerization (GTP) of methyl methacrylate, p-allyloxybenzaldehyde has been used to terminate the living polymer chain. rsc.org This introduces the allyloxybenzaldehyde moiety at the ω-end (terminating end) of the polymethylmethacrylate (PMMA) chain, creating a functional macromonomer. rsc.org These terminal groups can then undergo further chemical reactions. rsc.org

Synthesis of "Clickable" Compounds for Modular Assembly

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecular architectures. nih.gov The allyl groups of this compound are particularly suited for "click" reactions, specifically the thiol-ene reaction. nih.gov This radical-mediated reaction allows for the efficient coupling of the allyl groups with thiol-containing molecules, providing a straightforward method for functionalization or for linking the molecule to surfaces or other polymers.

The aldehyde group also offers a route to modular assembly through the formation of imines, oximes, or hydrazones. These reactions are often reversible and can be performed under mild conditions, providing a different set of "clickable" connections for building complex structures or dynamic materials. The presence of both allyl and aldehyde functionalities allows for orthogonal functionalization, where each type of group can be reacted independently using different "click" chemistries.

Investigation of Regioisomeric Allyloxybenzaldehydes

The placement of the allyloxy groups on the benzaldehyde ring significantly influences the synthetic pathways and reactivity of the molecule. Comparing this compound with its regioisomers reveals these differences.

During the synthesis of mono-allylated hydroxybenzaldehydes, multiple isomers can form. For example, the allylation of 2,5-dihydroxybenzaldehyde (B135720) with one equivalent of allyl bromide can yield 5-(allyloxy)-2-hydroxybenzaldehyde as the main product, but also the 2,5-bis(allyloxy)benzaldehyde as a side product. iastate.edu

The reactivity of the isomers is also distinct. The 2-(allyloxy)benzaldehyde (B1266654) isomer is a well-studied precursor for the synthesis of chroman-4-ones via radical cascade cyclization. researchgate.netmdpi.com In these reactions, a radical adds to the aldehyde, which then cyclizes onto the proximate allyl group. This intramolecular pathway is favored by the ortho positioning of the allyloxy group relative to the aldehyde. In contrast, for isomers like 3-allyloxybenzaldehyde or 4-allyloxybenzaldehyde, such intramolecular cyclizations are not feasible due to the greater distance between the functional groups, leading to different reaction outcomes. queensu.ca

| Compound | Key Structural Feature | Characteristic Reaction | Typical Product |

|---|---|---|---|

| 2-(Allyloxy)benzaldehyde | Allyloxy group is ortho to the aldehyde | Radical Cascade Cyclization researchgate.netmdpi.com | Chroman-4-one derivatives researchgate.netmdpi.com |

| 3-Allyloxybenzaldehyde | Allyloxy group is meta to the aldehyde | Intermolecular reactions dominate queensu.ca | Products of intermolecular C-H activation or other reactions queensu.ca |

| 4-Allyloxybenzaldehyde | Allyloxy group is para to the aldehyde | Used as a terminator in GTP rsc.org | End-functionalized polymers rsc.org |

| This compound | Two allyl groups (ortho and para) | Claisen-Schmidt Condensation rsc.org | Bis-chalcone derivatives rsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-bis(allyloxy)benzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and allylic protons. Based on the analysis of the closely related 2,4-bis(allyloxy)-5-iodobenzaldehyde, the following proton signals can be anticipated. beilstein-journals.org The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.3 ppm. The aromatic protons will present a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, the proton at the C6 position would likely appear as a doublet, the proton at the C5 position as a doublet of doublets, and the proton at the C3 position as a doublet.

The two allyloxy groups will give rise to a set of signals for the -OCH₂-, -CH=, and =CH₂ protons. The methylene (B1212753) protons adjacent to the oxygen atoms (-OCH₂-) are expected to appear as a doublet. The internal vinyl proton (-CH=) will be observed as a multiplet, resulting from coupling to both the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) will appear as distinct signals, likely as doublets or doublets of doublets, due to geminal and cis/trans coupling.

For comparison, the ¹H NMR spectrum of the isomer, 3,4-bis(allyloxy)benzaldehyde, shows the aldehydic proton as a singlet at δ 9.83 ppm. semanticscholar.org The aromatic protons appear as a multiplet between δ 7.46-7.39 ppm and a doublet at δ 6.98 ppm. semanticscholar.org The allylic protons show a multiplet for the -CH=CH₂ group between δ 6.17-6.00 ppm, and distinct signals for the terminal vinyl protons and the methylene protons. semanticscholar.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | ~10.3 | s (singlet) |

| Ar-H (C6) | ~7.8 | d (doublet) |

| Ar-H (C5) | ~6.6 | dd (doublet of doublets) |

| Ar-H (C3) | ~6.5 | d (doublet) |

| -CH= (allyl) | ~6.0-6.1 | m (multiplet) |

| =CH₂ (allyl, trans) | ~5.4 | d (doublet) |

| =CH₂ (allyl, cis) | ~5.3 | d (doublet) |

| -OCH₂- (allyl) | ~4.6-4.7 | d (doublet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the two allyloxy groups.

Drawing from the data for 2,4-bis(allyloxy)-5-iodobenzaldehyde, the aldehydic carbonyl carbon (C=O) is predicted to have a chemical shift in the range of δ 188-190 ppm. beilstein-journals.org The aromatic carbons will show a pattern of signals reflecting their electronic environment. The carbons bearing the allyloxy groups (C2 and C4) will be shifted downfield compared to the other aromatic carbons. The unsubstituted aromatic carbons (C3, C5, and C6) and the carbon to which the aldehyde group is attached (C1) will also have characteristic chemical shifts.

The two equivalent allyloxy groups will each contribute three signals: one for the methylene carbon (-OCH₂-), and two for the vinyl carbons (-CH=CH₂). The methylene carbon is typically found around δ 69-70 ppm, while the vinyl carbons appear in the δ 117-133 ppm region.

For the isomer 3,4-bis(isopentyloxy)benzaldehyde, the aldehydic carbon appears at δ 191.33 ppm, and the aromatic carbons show signals at δ 154.59, 149.52, 130.01, 126.79, 111.84, and 110.84 ppm. semanticscholar.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~189 |

| C4 (Ar-O) | ~163 |

| C2 (Ar-O) | ~161 |

| C6 (Ar-H) | ~133 |

| -CH= (allyl) | ~132 |

| C1 (Ar-CHO) | ~120 |

| =CH₂ (allyl) | ~118 |

| C5 (Ar-H) | ~106 |

| C3 (Ar-H) | ~101 |

| -OCH₂- (allyl) | ~69 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₃H₁₄O₃), the theoretical exact mass can be calculated. HRMS analysis of related compounds has been performed using instruments such as a QStar Elite (Applied Biosystems SCIEX) mass spectrometer. rsc.org For instance, the HRMS data for a chalcone (B49325) synthesized from this compound showed a high degree of accuracy between the theoretical and found mass. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). ESI mass spectral analyses of products derived from this compound have been recorded with instruments like a 3200 QTRAP (Applied Biosystems SCIEX) mass spectrometer. rsc.org The expected m/z for the protonated molecule [C₁₃H₁₅O₃]⁺ would be approximately 219.1016.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and allyloxy groups.

The most prominent feature will be the strong C=O stretching vibration of the aldehyde group, which is anticipated to appear in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group typically gives rise to two weak bands around 2850 and 2750 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The allyloxy groups will be identifiable by the C-H stretching of the vinyl group (above 3000 cm⁻¹), the C=C stretching of the vinyl group (around 1645 cm⁻¹), and the strong C-O-C ether stretching bands, typically in the 1250-1000 cm⁻¹ region.

Detailed IR data for 2,4-bis(allyloxy)-5-iodobenzaldehyde shows characteristic peaks at 3084, 3019, 2989, 2851, and 2761 cm⁻¹ for C-H stretches, 1659 cm⁻¹ for the C=O stretch, 1583 cm⁻¹ for the C=C aromatic stretch, and numerous bands in the fingerprint region corresponding to various bending and stretching modes. beilstein-journals.org

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Alkenyl C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium-Weak |

| Aldehyde C-H Stretch | ~2850, ~2750 | Weak |

| Carbonyl C=O Stretch | ~1685 | Strong |

| Alkene C=C Stretch | ~1645 | Medium |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium |

| Ether C-O-C Stretch | ~1250, ~1030 | Strong |

Following a comprehensive search of scientific literature and chemical databases, specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as absorption maxima (λmax) and molar absorptivity (ε), for the compound this compound could not be located.

For context, the UV-Vis analysis of structurally related benzaldehyde (B42025) derivatives typically reveals electronic transitions associated with the benzene ring and the carbonyl group. The benzene chromophore exhibits characteristic π → π* transitions, which are often influenced by the nature and position of substituents on the ring. The carbonyl group gives rise to a weaker n → π* transition at longer wavelengths. In this compound, the two allyloxy groups at the ortho- and para-positions would be expected to act as auxochromes, likely causing a bathochromic (red) shift of the primary π → π* absorption bands compared to unsubstituted benzaldehyde.

However, without experimental data, a detailed discussion and the creation of data tables for the electronic transitions of this compound cannot be provided.

Computational and Theoretical Investigations of 2,4 Bis Allyloxy Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying moderately sized organic molecules like 2,4-Bis(allyloxy)benzaldehyde. DFT studies can provide a wealth of information regarding the electronic characteristics and reactivity of a molecule.

Electronic Structure Elucidation and Reactivity Prediction

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals, electron density, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted benzaldehydes, the nature and position of the substituents significantly influence these frontier orbitals. nih.gov The two electron-donating allyloxy groups at the ortho and para positions of this compound are expected to raise the HOMO energy level, making the aromatic ring more susceptible to electrophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the ether and aldehyde groups would be regions of high electron density (negative potential), while the hydrogen atom of the aldehyde group and the aromatic protons would be areas of lower electron density (positive potential). These maps are predictive tools for identifying sites of nucleophilic and electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, as shown in the table below, which quantify the molecule's behavior in chemical reactions.

| Reactivity Descriptor | Theoretical Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. Approximated as I ≈ -EHOMO. |

| Electron Affinity (A) | The energy released when an electron is added. Approximated as A ≈ -ELUMO. |

| Electronegativity (χ) | The tendency to attract electrons. Calculated as χ = (I + A) / 2. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. |

| Chemical Softness (S) | The reciprocal of hardness, indicating polarizability. Calculated as S = 1 / (2η). |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η). |

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Mechanistic Pathway Calculations for Chemical Transformations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions are of interest, including Claisen rearrangement of the allyl ethers, oxidation or reduction of the aldehyde, and cycloaddition reactions involving the allyl groups.

Computational studies on similar systems, such as the intramolecular [3+2] cycloaddition of nitrone-alkene generated from m-allyloxybenzaldehyde, have successfully used DFT (e.g., at the B3LYP/6-31G(d) level) to elucidate reaction mechanisms and predict selectivity. ingentaconnect.comresearchgate.net For this compound, a similar approach could be used to study the transition states and intermediates of its potential reactions. By calculating the activation energies and reaction enthalpies, one can predict the most favorable reaction pathways. For instance, in a Claisen rearrangement, DFT could be used to model the concerted pericyclic transition state and determine the energetic feasibility of the reaction for each of the two allyloxy groups.

DFT calculations have also been employed to study radical cascade cyclization reactions of 2-(allyloxy)arylaldehydes, confirming reaction intermediates and rate-determining steps. Such studies provide a detailed, atomistic understanding of the reaction progress, which is often difficult to obtain through experimental means alone. The influence of solvent on reaction mechanisms can also be modeled using implicit or explicit solvent models in DFT calculations. ingentaconnect.com

Conformational Analysis and Energy Minimization Studies

The presence of two flexible allyloxy side chains and the formyl group, which can rotate relative to the benzene (B151609) ring, endows this compound with significant conformational freedom. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and physical properties.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. The key dihedral angles in this compound are those associated with the C-O-C-C linkages of the allyloxy groups and the C-C bond connecting the formyl group to the aromatic ring. For each conformation, the energy is calculated, typically using a combination of molecular mechanics for an initial scan followed by more accurate DFT or ab initio methods for refining the geometries of the low-energy conformers.

Studies on substituted benzaldehydes have shown that the rotational barrier around the phenyl-formyl bond is influenced by the electronic nature of the substituents. srce.hr For this compound, the electron-donating allyloxy groups are expected to influence this barrier. Similarly, the orientation of the allyl groups relative to the benzene ring will be governed by a balance of steric and electronic effects, including potential non-covalent interactions. Conformational analysis of allyloxycarbenium ions has highlighted the importance of such studies in understanding reaction stereoselectivity. researchgate.net

The results of a conformational analysis are typically presented as a potential energy profile or a list of stable conformers with their relative energies and Boltzmann populations at a given temperature.

| Conformer Feature | Theoretical Approach | Expected Outcome for this compound |

| Formyl Group Orientation | DFT scan of the Ar-CHO dihedral angle. | Identification of planar (or near-planar) minimum energy conformations and the rotational energy barrier. |

| Allyloxy Group Conformation | Systematic search of C-O-C-C dihedral angles. | Determination of the most stable arrangements of the two allyl chains, likely influenced by steric hindrance and potential intramolecular interactions. |

| Overall Molecular Shape | Full geometry optimization of identified low-energy conformers. | Prediction of the global minimum energy structure and other low-lying conformers that may be populated at room temperature. |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation and spectral assignment.

For this compound, the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of particular interest. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide excellent agreement with experimental vibrational spectra for benzaldehyde (B42025) and its derivatives. acs.orgjocpr.com The calculations yield harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies. The calculated IR intensities and Raman activities help in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

The following table outlines the expected vibrational modes and their approximate calculated frequency ranges for this compound based on studies of similar molecules. jocpr.comnih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Key Atoms Involved |

| O-H Stretch | N/A (No hydroxyl group) | - |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H bonds |

| C-H Stretch (Aldehyde) | 2900 - 2800 | Formyl C-H bond |

| C-H Stretch (Allyl) | 3100 - 2900 | Allyl C-H bonds |

| C=O Stretch (Aldehyde) | 1720 - 1680 | Formyl C=O bond |

| C=C Stretch (Aromatic) | 1600 - 1450 | Benzene ring C=C bonds |

| C=C Stretch (Allyl) | 1650 - 1630 | Allyl C=C bond |

| C-O-C Stretch (Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Ar-O-CH₂ linkages |

| C-H Bending | 1470 - 1000 | Various C-H in-plane and out-of-plane bends |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. This is particularly useful for assigning signals in complex molecules and for understanding how the electronic environment of each nucleus is affected by the molecular structure.

Finally, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). acs.org These calculations can determine the excitation energies and oscillator strengths for the transitions between the ground state and various excited states (e.g., n→π* and π→π* transitions), helping to interpret the experimental absorption spectrum. acs.org

Applications in Advanced Materials and Chemical Synthesis

Photoinitiators for Photopolymerization Technologies (e.g., 3D/4D Printing)

A significant application of 2,4-Bis(allyloxy)benzaldehyde is its use as a key building block for synthesizing high-performance photoinitiators, particularly bis-chalcone derivatives. researchgate.net These photoinitiators are crucial for photopolymerization, a process where liquid resins are converted into solid materials by light, which is the foundational technology for 3D and 4D printing. mdpi.com

In this context, this compound undergoes a Claisen-Schmidt condensation reaction with a ketone. For instance, it can be reacted with cyclic ketones like 1-benzylpiperidin-4-one to form larger, more complex bis-chalcone structures. rsc.org These resulting bis-chalcone molecules serve as potent photosensitizers in multi-component photoinitiating systems. mdpi.comrsc.org When exposed to near-UV or visible light (e.g., from LEDs at 375 nm or 405 nm), they can efficiently initiate both free-radical polymerization of acrylates and cationic polymerization of epoxides, which are common resins in 3D printing. researchgate.net The presence of the allyloxy groups on the original benzaldehyde (B42025) structure is part of a design strategy that allows for the fine-tuning of the photoinitiator's electronic and absorption properties. researchgate.net

Some of the 3D structures fabricated using these systems have demonstrated reversible swelling and shape-memory properties, which are essential characteristics for the development of 4D printing applications. researchgate.net

Table 1: Example Synthesis of a Bis-Chalcone Photoinitiator Precursor This table outlines the reactants used to synthesize a bis-chalcone from this compound, as detailed in research literature. rsc.org

| Reactant | Molar Mass ( g/mol ) | Moles (mmol) |

| This compound | 218.25 | 20 |

| 1-Benzylpiperidin-4-one | 189.26 | 10 |

| Potassium Hydroxide (B78521) (KOH) | - | - |

| Ethanol (B145695) | - | - |

This reaction yields 1-benzyl-3,5-bis((E)-2,4-bis(allyloxy)benzylidene)piperidin-4-one, a bis-chalcone used in photoinitiating systems.

Monomers and Crosslinkers in Polymer Science

The molecular structure of this compound, featuring two reactive allyl groups, makes it an ideal candidate for use as a monomer and a crosslinking agent in polymer science. researchgate.net Crosslinkers are vital for transforming linear polymer chains into a three-dimensional network, a process that significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. mdpi.com

The two terminal double bonds of the allyloxy groups can participate in various polymerization reactions. When incorporated into a polymer backbone, these groups can react with other polymer chains, forming covalent bonds that create a robust network structure. mdpi.com While research on many bis-allyloxy functionalized molecules confirms their utility as crosslinkers and chain extenders, the principle directly applies to this compound due to its identical functional groups. researchgate.net The aldehyde group offers an additional site for chemical modification, either before or after polymerization, further expanding its versatility.

Building Blocks for Complex Macromolecular Architectures

Beyond simple polymers, this compound serves as a foundational building block for constructing intricate and complex macromolecular architectures. rsc.org The ability to precisely control chemical reactions at its three functional sites (one aldehyde, two allyl groups) allows for a step-by-step assembly of larger molecules.

An example is the synthesis of the large bis-chalcone photoinitiators discussed previously, where two molecules of this compound are condensed onto a central ketone core to create a well-defined, high-molecular-weight structure. rsc.org Furthermore, polymers functionalized with bis-allyloxy groups are explicitly described as building blocks for complex macromolecular assemblies. researchgate.net This capability is essential for creating advanced materials like star polymers, dendrimers, and highly branched polymers, where precise structure dictates function.

Precursors for Novel Heterocyclic Compounds

The reactive nature of the aldehyde and allyloxy groups makes this compound a promising precursor for the synthesis of novel heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the structural core of countless pharmaceuticals, agrochemicals, and natural products. rsc.org

The aldehyde group can readily undergo condensation reactions with compounds containing amine or hydrazine (B178648) functionalities to form imines or hydrazones, which are common intermediates in the synthesis of nitrogen-containing heterocycles. researchgate.net Moreover, the allyloxy groups are known to participate in cyclization reactions. For example, a similar compound, 2-(allyloxy)benzaldehyde (B1266654), has been shown to undergo a radical cascade cyclization to form chroman-4-one derivatives, which are valuable heterocyclic scaffolds in drug discovery. It is chemically plausible that this compound could participate in analogous intramolecular or intermolecular cyclizations to generate more complex, polycyclic heterocyclic systems.

Contributions to Green Chemistry Methodologies

While specific studies detailing a comprehensive green synthesis of this compound are not prominent, its chemistry intersects with green principles in several ways. The synthesis of its structural isomer, 2,5-bis(allyloxy)benzaldehyde, has been noted as a side product in research exploring greener approaches to salicylaldehydes. iastate.edu

The preparation of allyloxy-functionalized aldehydes typically involves the Williamson ether synthesis, a classic and robust reaction. chemchart.com Modern organic synthesis aims to make such established reactions more environmentally friendly by using safer solvents, reducing energy consumption, and employing catalytic systems to improve atom economy. Photopolymerization itself, where this compound's derivatives are used, is considered a green technology because it often operates in solvent-free conditions, thus preventing the release of volatile organic compounds (VOCs). mdpi.com

Future Research Directions for 2,4 Bis Allyloxy Benzaldehyde

Exploration of Asymmetric Synthesis Approaches

The development of methods to control stereochemistry is a paramount goal in modern organic synthesis, particularly for producing biologically active molecules. For derivatives of 2,4-bis(allyloxy)benzaldehyde, future research will likely concentrate on establishing enantioselective transformations.

A significant area of exploration is the asymmetric Claisen rearrangement . The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms allyl aryl ethers into ortho-allylphenols through a concerted, pericyclic mechanism. alfa-chemistry.comlibretexts.org For this compound, this reaction can be triggered thermally or with a Lewis acid to produce substituted phenols, which are precursors to various complex molecules. alfa-chemistry.comoup.com The challenge lies in controlling the stereochemistry of the newly formed chiral centers. Future work could involve the design of chiral Lewis acids or organocatalysts to induce enantioselectivity in this rearrangement. alfa-chemistry.com Merging olefin isomerization with the Claisen rearrangement in a catalytic, asymmetric fashion presents a sophisticated strategy for creating complex stereocenters, a technique that could be adapted for this specific scaffold. pitt.edu

Another promising frontier is the asymmetric synthesis of chromane (B1220400) derivatives . Chromanes are prevalent motifs in natural products and pharmaceuticals. chim.it The intramolecular cyclization of ortho-allyloxy benzaldehydes is a direct route to the chromane core. chim.it Research into asymmetric versions of this cyclization, potentially catalyzed by chiral N-heterocyclic carbenes (NHCs) or other organocatalysts, is a logical next step. chim.it Such strategies could provide enantioenriched chroman-4-ones, valuable building blocks for further synthetic elaboration. mdpi.comnih.gov The development of these methods would be crucial for accessing specific stereoisomers of biologically active target molecules. rsc.org

Design of Catalytic Systems for Enhanced Reaction Selectivity

The reactivity of this compound is rich, but controlling the selectivity among its various functional groups is a significant challenge. Future research will focus on designing sophisticated catalytic systems to achieve high chemo-, regio-, and stereoselectivity.

Transition-metal catalysis offers a powerful toolkit for selective transformations. Palladium-based catalysts, for example, have been shown to efficiently and selectively cleave allyl ethers (deallylation) under mild conditions, leaving other functional groups intact. researchgate.net Future investigations could focus on developing ligands for palladium or other metals like iridium that can distinguish between the two allyloxy groups on the benzaldehyde (B42025) ring or selectively catalyze reactions at one allyl group while the other remains for subsequent modification. researchgate.netacs.org Silver- and copper-based catalysts are effective in promoting radical cascade reactions, enabling the synthesis of complex heterocyclic structures like chroman-4-ones from ortho-allyloxy benzaldehydes. nih.govacs.orgresearchgate.net The design of new ligand environments for these metals could enhance the efficiency and selectivity of these radical cyclizations.

Lewis acid catalysis is another key area, particularly for controlling stereoselectivity in rearrangement and cyclization reactions. nih.gov For instance, the choice of Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) and reaction temperature can dictate the formation of either cis or trans isomers in the rearrangement of related dioxepine systems. nih.gov Applying this concept to this compound derivatives could allow for precise control over the stereochemical outcome of cyclization products.

Finally, phase transfer catalysis (PTC) presents an opportunity for selective oxidation reactions under environmentally benign conditions. researchgate.net Systems using catalysts like Aliquat 336 or ionic liquids with tungstate/phosphate have been used for the epoxidation of related bis(allyloxy) compounds using hydrogen peroxide. researchgate.net Designing PTC systems for this compound could enable selective epoxidation of one or both allyl groups, generating valuable reactive intermediates.

| Catalytic System | Reaction Type | Potential Selectivity Control |

| Palladium Complexes | Deallylation, Rearrangement | Chemoselectivity (cleavage of one ether), Regioselectivity |

| Silver/Copper Catalysts | Radical Cascade Cyclization | Synthesis of specific heterocyclic rings (e.g., chroman-4-ones) |

| Chiral Lewis Acids | Claisen Rearrangement, Cyclization | Enantioselectivity, Diastereoselectivity (cis/trans) |

| Phase Transfer Catalysis | Epoxidation | Chemoselective oxidation of one or both allyl groups |

Integration into Sustainable Chemical Processes

Modern chemical synthesis increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. Future research on this compound will undoubtedly incorporate these "green chemistry" principles.

A primary goal is the development of metal-free reaction conditions . While transition metals are powerful catalysts, they can be toxic and costly. Metal-free alternatives, such as using persulfate oxidants to initiate radical cyclizations, have been successfully applied to related ortho-allyloxy benzaldehydes to synthesize chroman-4-ones. mdpi.com Further exploration of organocatalysis and hypervalent iodine reagents could provide additional metal-free pathways for transforming this compound. researchgate.net

The use of environmentally benign solvents is another critical aspect. Performing reactions in aqueous media is highly desirable. researchgate.net Phase transfer catalysis, as mentioned previously, often utilizes water as a solvent, reducing the reliance on volatile organic compounds (VOCs). researchgate.net Research into reactions in other green solvents, such as ionic liquids or supercritical fluids, could also lead to more sustainable processes. researchgate.net

Process intensification through technologies like flow chemistry offers significant advantages for sustainability. Continuous flow reactors provide superior control over reaction parameters, improve safety by minimizing the volume of reactive intermediates, and can be integrated with in-line purification and solvent recycling. smolecule.com Applying flow chemistry to the synthesis and transformations of this compound could enhance efficiency and reduce the environmental footprint of its production and use. smolecule.com Furthermore, focusing on atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product—will be a guiding principle in developing new synthetic routes. rsc.org

Development of Advanced Functional Materials Based on its Derivatives

The unique chemical structure of this compound makes it an excellent building block for advanced functional materials. Its derivatives can be designed to have specific optical, electronic, or biological properties.

One exciting area is the development of photoinitiators for 3D/4D printing . Bis-chalcone derivatives, which can be synthesized from this compound, have been shown to act as sensitive photoinitiators for polymerizing resins under near-UV or visible light. scispace.com This application is crucial for advanced manufacturing technologies, including the fabrication of complex three-dimensional structures and "smart" materials that can change shape over time (4D printing). Future research could optimize the structure of these bis-chalcone derivatives to tune their absorption spectra and improve their initiation efficiency.

Another avenue is the synthesis of functionalized macromonomers . The two allyl groups on the molecule can be polymerized or serve as reactive handles for grafting onto polymer backbones. Research has demonstrated the synthesis of bis-allyloxy functionalized initiators for atom transfer radical polymerization (ATRP), leading to well-defined polymers with reactive allyl groups at their core. researchgate.net These macromonomers are building blocks for complex architectures like crosslinked networks, hydrogels, or functional surfaces for applications in materials science and biotechnology. researchgate.net

Furthermore, the heterocyclic derivatives of this compound, such as chromans and coumarins , possess significant biological activity. rsc.org These compounds can be considered functional materials in the context of medicinal chemistry and drug discovery. For example, derivatives have been investigated as potential inhibitors of enzymes relevant to diabetes management. Future work will involve synthesizing libraries of these derivatives and screening them for a wide range of therapeutic applications.

Predictive Modeling for Rational Design of Novel Compounds

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new reactions and the design of novel compounds with desired properties.

Density Functional Theory (DFT) calculations are particularly powerful for elucidating reaction mechanisms. chim.it DFT studies can be used to model the transition states of key reactions like the Claisen rearrangement or catalytic cyclizations. researchgate.net This allows researchers to understand the factors controlling reactivity and selectivity, such as the role of a catalyst or the reason for a specific stereochemical outcome. chim.it For example, DFT calculations have been used to confirm the rate-determining step in the formation of chroman-4-ones from related precursors.

Predictive models can also be developed to guide the selection of catalysts. By combining computational analysis of Lewis acid-base complexes with experimental data, it is possible to build statistical models that predict the outcome of Lewis acid-catalyzed reactions. umich.edu This approach avoids a purely trial-and-error method for reaction optimization and enables a more rational design of catalytic systems.

Finally, computational tools can be used for the rational design of novel functional molecules . By calculating properties such as electronic structure, molecular orbitals, and spectral data (e.g., NMR shifts), researchers can predict the characteristics of yet-to-be-synthesized derivatives. acs.org This predictive power is invaluable for designing new photoinitiators with specific absorption wavelengths or for creating drug candidates with optimized binding affinities for a biological target.

常见问题

Q. Basic

- ¹H NMR : Peaks at δ 9.80 (s, 1H, aldehyde), 7.49 (d, 1H, aromatic), 6.12–5.90 (m, 2H, allyl CH₂), and 4.63 (d, 4H, OCH₂) confirm the core structure .

- ESI-HRMS : [M + H]⁺ at m/z 219.1014 matches the theoretical m/z 219.1016 for C₁₃H₁₄O₃ .

Advanced analysis includes 2D NMR (COSY, HSQC) to resolve overlapping signals and verify substituent positions.

What purification techniques are effective post-synthesis, and how do solvent systems impact purity?

Q. Basic

- Column Chromatography : Silica gel with dichloromethane/pentane or petroleum ether/ethyl acetate (30:1) removes unreacted starting materials .

- TLC Monitoring : Rf values in PE/EA (30:1) ensure consistent separation .

Ethanol recrystallization is avoided due to the compound’s oily nature; instead, solvent-precipitation (dichloromethane/pentane) is preferred .

What role does this compound play in designing fluorescent probes for Fe³⁺ detection?

Advanced

The compound serves as a precursor for BODIPY-based polymeric probes. Its allyloxy groups enhance solubility in aqueous matrices, while the aldehyde moiety enables Schiff base formation with amine-functionalized BODIPY dyes. These probes exhibit selective Fe³⁺ binding via chelation, with fluorescence quenching observed at sub-ppm concentrations . Key challenges include minimizing interference from competing ions (e.g., Cu²⁺) and optimizing polymer crosslinking for stability.

How can researchers address discrepancies in reaction yields when scaling up synthesis?

Advanced

Yield variations during scale-up often arise from:

- Heat Distribution : Poor agitation in large reactors may cause localized overheating, promoting side reactions. Use jacketed reactors with precise temperature control .

- Purification Efficiency : Gradient elution in preparative HPLC improves separation for larger batches .

- Catalyst Loading : Adjust K₂CO₃ stoichiometry (5.2 equivalents in lab vs. 4.8–5.0 in pilot scale) to balance reactivity and cost .

What analytical methods ensure purity and functional group integrity?

Q. Basic

- Elemental Analysis : Confirms C/H/O ratios within ±0.3% of theoretical values .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1200 cm⁻¹ (C-O-C ether) validate functional groups .

- HPLC-PDA : Purity >98% is achieved using a C18 column with acetonitrile/water gradients .

What mechanistic insights explain its utility as a photoinitiator in polymer chemistry?

Advanced

In photopolymerization, this compound-derived bis-chalcones act as Type II photoinitiators. Upon UV/visible light exposure (λ = 365–405 nm), the chalcone undergoes n→π* excitation, abstracting hydrogen from co-initiators (e.g., amines) to generate radicals for crosslinking. The allyloxy groups enhance π-conjugation, red-shifting absorption to match LED light sources . Efficiency is quantified via photo-DSC, showing initiation rates >90% within 10 seconds under 50 mW/cm² irradiation .

How do solvent polarity and substituent effects influence its reactivity in condensation reactions?

Advanced

In Knoevenagel condensations (e.g., with active methylene compounds), polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, accelerating reaction rates. Electron-donating allyloxy groups at the 2- and 4-positions activate the aldehyde toward nucleophilic attack, reducing activation energy by ~15 kJ/mol compared to non-substituted analogs . Solvent-free microwave-assisted methods further enhance yields (up to 92%) by reducing side-product formation .

What strategies mitigate degradation during long-term storage?

Q. Basic

- Light Sensitivity : Store in amber vials under nitrogen at –20°C to prevent photo-oxidation of the aldehyde group .

- Moisture Control : Use molecular sieves in storage containers to inhibit hydrolysis of allyl ether linkages .

How is computational modeling used to predict its reactivity in novel applications?

Advanced

DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV), indicating suitability for charge-transfer complexes. MD simulations assess solubility parameters (δ = 18.5 MPa¹/²), aligning with experimental logP values (~2.1) . Docking studies with metalloenzymes guide its modification for bioimaging or catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。